(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
CAS No.:
VCID: VC17485576
Molecular Formula: C10H12F3NO2
Molecular Weight: 235.20 g/mol
* For research use only. Not for human or veterinary use.
![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL -](/images/structure/VC17485576.png)
Description |
(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral organic compound that belongs to the class of amino alcohols. It is characterized by its structural complexity and potential biological applications, particularly in the context of neurological disorders and enzyme studies. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further linked to a propanol backbone containing an amino group. Its molecular formula is C10H12F3NO2, with a molecular weight of approximately 235.2 g/mol . SynthesisThe synthesis of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves several key steps, often starting from substituted benzene derivatives. The process may include optimizing reaction conditions such as temperature, solvent choice, and catalyst selection to improve yield and purity. Common solvents include diethyl ether or tetrahydrofuran, while catalysts might include chiral metal complexes for asymmetric synthesis. Biological Applications(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL has garnered interest in medicinal chemistry due to its unique properties and interactions with biological targets. It may function as an agonist or antagonist depending on the target site, influencing various biochemical pathways relevant to therapeutic areas such as neurology. Analytical TechniquesAnalytical techniques like High Performance Liquid Chromatography (HPLC) are often employed to assess purity and concentration during synthesis. These methods are crucial for ensuring the quality of the compound for research and practical applications. Research Findings
Applications
Comparison with Related Compounds |
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Product Name | (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL |
Molecular Formula | C10H12F3NO2 |
Molecular Weight | 235.20 g/mol |
IUPAC Name | (1S,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
Standard InChI | InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1 |
Standard InChIKey | YZTCEJIOHNBDFP-HZGVNTEJSA-N |
Isomeric SMILES | C[C@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
Canonical SMILES | CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
PubChem Compound | 145708324 |
Last Modified | Aug 10 2024 |
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